Tert-butyl 3-bromo-1-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate
Description
Properties
CAS No. |
1393539-88-2 |
|---|---|
Molecular Formula |
C11H16BrN3O2 |
Molecular Weight |
302.17 g/mol |
IUPAC Name |
tert-butyl 3-bromo-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15-5-7-8(6-15)14(4)13-9(7)12/h5-6H2,1-4H3 |
InChI Key |
LMSLWLVRFLZHLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Key Reaction Steps
The synthesis of tert-butyl 3-bromo-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate generally follows a multi-step approach starting from readily available precursors such as hydrazones and α-bromo ketones. The key synthetic steps include:
Cyclization Reaction: The formation of the pyrrolo[3,4-c]pyrazole core is achieved by cyclization of hydrazones with α-bromo ketones under mild basic conditions. Potassium carbonate (K2CO3) is commonly used as a base, and solvents such as dimethyl sulfoxide (DMSO) or ethanol facilitate the reaction.
Selective Bromination: Introduction of the bromine atom at the 3-position is typically accomplished using N-bromosuccinimide (NBS) under controlled temperature (0–25°C) and inert atmosphere to avoid over-bromination or side reactions.
Protection of Amines: The tert-butyl carbamate (Boc) group is installed to protect the secondary amine functionalities during the synthesis. Boc protection allows selective deprotection later under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane).
Methylation: The methyl group at position 1 can be introduced via alkylation reactions using methyl iodide or methyl sulfate under basic conditions, depending on the substrate reactivity.
Industrial and Laboratory Scale Production
Industrial Scale: Employing continuous flow reactors enhances control over reaction parameters such as temperature, mixing, and reaction time, leading to improved yields and reproducibility. Purification is typically achieved through recrystallization or chromatographic techniques to isolate the pure compound.
Laboratory Scale: Batch synthesis using standard glassware with careful monitoring of reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is common. Reaction optimization includes adjusting reagent stoichiometry (e.g., 1.1–1.3 equivalents of brominating agent), solvent choice, and temperature control.
Solubility and Stock Solution Preparation
The compound exhibits moderate solubility in organic solvents and can be prepared as stock solutions for research use. According to GlpBio data, stock solutions can be prepared at various molarities by dissolving precise amounts of the compound in solvents such as dimethyl sulfoxide (DMSO). Storage recommendations include:
- Storage at room temperature for short term.
- For longer storage, solutions should be aliquoted and stored at -20°C (up to 1 month) or -80°C (up to 6 months).
- To enhance solubility, warming to 37°C and sonication are advised.
Stock Solution Preparation Table:
| Amount of Compound | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 mg | 3.47 | 0.69 | 0.35 |
| 5 mg | 17.35 | 3.47 | 1.73 |
| 10 mg | 34.70 | 6.94 | 3.47 |
(Data adapted from GlpBio product information for similar compounds)
Reaction Optimization and Monitoring
- Reaction Monitoring: TLC and LC-MS are standard techniques to monitor reaction progress and purity.
- Stoichiometry: Careful control of brominating agent equivalents is critical to minimize side products such as dibrominated derivatives.
- Temperature Control: Maintaining low to ambient temperatures (0–25°C) during bromination prevents decomposition.
- Purification: Chromatography (silica gel) and recrystallization are employed to isolate the target compound with high purity.
Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies characteristic tert-butyl group signals (~1.4 ppm, singlet, 9H), methyl protons at position 1, and pyrrole ring protons.
- ¹³C NMR confirms the presence of Boc carbonyl (~155 ppm) and carbons adjacent to bromine (~50–60 ppm).
-
- Strong absorption bands for Boc carbonyl (1680–1720 cm⁻¹) and NH stretching (~3300 cm⁻¹ if deprotected).
-
- High-resolution MS confirms molecular ion peaks consistent with the molecular formula C11H16BrN3O2.
| Parameter | Details |
|---|---|
| Starting Materials | Hydrazones, α-bromo ketones |
| Key Reagents | Potassium carbonate, N-bromosuccinimide (NBS), methylating agents |
| Solvents | DMSO, ethanol |
| Temperature Range | 0–25°C for bromination; room temp for cyclization |
| Protection Group | tert-Butyl carbamate (Boc) |
| Purification Methods | Recrystallization, silica gel chromatography |
| Storage Conditions | -20°C to -80°C for stock solutions |
| Analytical Techniques | NMR, IR, LC-MS, HRMS |
The preparation of This compound is a well-established process involving selective bromination, cyclization of hydrazones with α-bromo ketones, and protection of amine groups with tert-butyl carbamate. Optimization of reaction conditions such as reagent stoichiometry, temperature control, and solvent choice is essential to achieve high yield and purity. Analytical methods including NMR, IR, and mass spectrometry are integral to confirming the structure and purity of the final compound. This compound's synthetic accessibility and functionalization potential make it a valuable intermediate in pharmaceutical and material science research.
Chemical Reactions Analysis
Tert-butyl 3-bromo-1-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The pyrazole ring system can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include bromine, hydrazine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-bromo-1-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of Tert-butyl 3-bromo-1-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
- Substituents : Iodine at position 3 (vs. bromine in the target compound).
- Properties :
- Higher molecular weight (356.2 g/mol vs. ~313.2 g/mol for the bromo analog) due to iodine’s larger atomic mass.
- Iodine’s polarizability enhances reactivity in nucleophilic aromatic substitution (SNAr) but may reduce stability under light or heat.
- Applications : Used in radioiodination studies for tracer development. Commercially available at ~¥3629/250 mg .
tert-Butyl 3-(difluoromethyl)-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate
Amino-Substituted Analogs
tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
- Substituents: Amino group at position 3.
- Properties: Molecular weight: 266.34 g/mol. The amino group enables further functionalization (e.g., acylation, sulfonylation). Used as a precursor to Danusertib (PHA-739358), an Aurora kinase inhibitor in leukemia trials .
- Safety : Hazard statements H315 (skin irritation) and H319 (eye irritation) .
tert-Butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Ester-Modified Analogs
Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Alkyl-Substituted Analogs
tert-Butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Critical Analysis of Structural and Functional Differences
- Reactivity: Bromine and iodine substituents favor cross-coupling, while amino groups enable nucleophilic reactions. Fluorinated analogs exhibit enhanced metabolic stability.
- Solubility : tert-butyl esters improve aqueous solubility compared to benzyl derivatives, critical for bioavailability .
Biological Activity
Tert-butyl 3-bromo-1-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate (CAS No. 1393539-88-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H16BrN3O2
- Molecular Weight : 302.17 g/mol
- CAS Number : 1393539-88-2
The compound's structure includes a bromo group and a tert-butyl ester, which are significant for its biological activity.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory activity of various pyrazole derivatives, including this compound. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
In Vitro Studies
In vitro assays have demonstrated that certain pyrazole derivatives exhibit significant COX-2 inhibition. For instance, compounds similar to tert-butyl 3-bromo-1-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib. One study reported IC50 values for COX-2 inhibition in the range of 0.04 ± 0.01 μmol, indicating potent activity against this enzyme .
Structure-Activity Relationships (SAR)
The SAR analysis of pyrazole derivatives suggests that modifications in the molecular structure significantly influence their biological activity. The presence of the bromo group and the tert-butyl ester enhances the lipophilicity and overall bioavailability of the compound, which is crucial for its therapeutic efficacy.
| Compound | COX-2 Inhibition IC50 (μmol) | Reference |
|---|---|---|
| Tert-butyl 3-bromo-1-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole | 0.04 ± 0.01 | |
| Celecoxib | 0.04 ± 0.01 | |
| Other Pyrazole Derivatives | Varies |
Study on Anti-inflammatory Effects
A study conducted by Sivaramakarthikeyan et al. evaluated several pyrazole derivatives in a carrageenan-induced rat paw edema model. The results indicated that compounds with structural similarities to tert-butyl 3-bromo derivatives exhibited significant reductions in edema formation, supporting their potential as anti-inflammatory agents .
Safety Profile Assessment
Histopathological examinations conducted alongside pharmacological evaluations revealed minimal degenerative changes in vital organs such as the liver and kidneys in treated rats, suggesting a favorable safety profile for these compounds . This is critical for advancing these compounds into clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
